Histamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

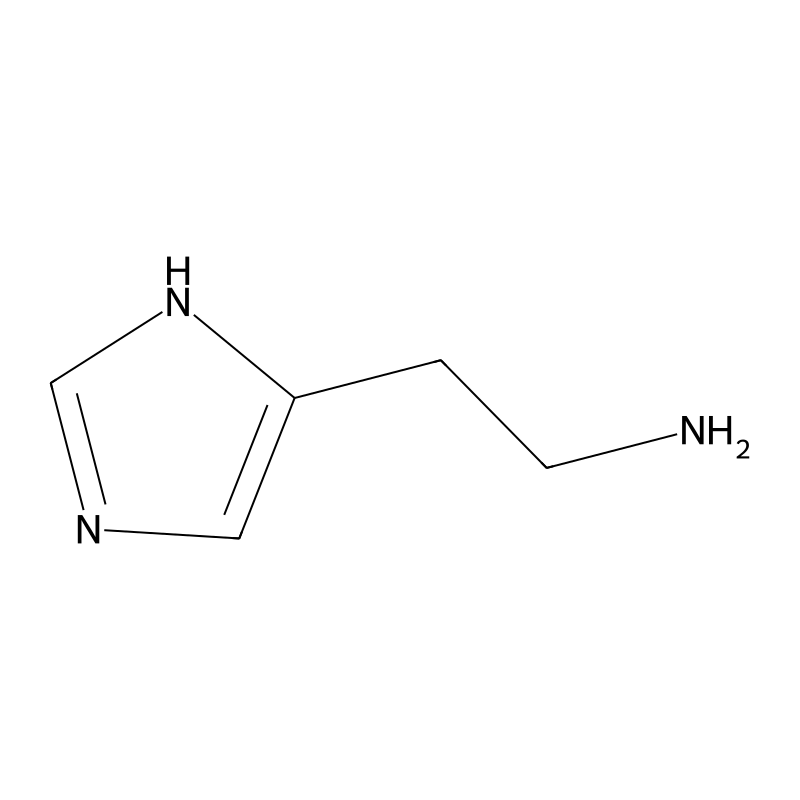

SMILES

solubility

COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/

FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER

Synonyms

Canonical SMILES

Histamine (CAS 51-45-6) is the free base form of 2-(1H-imidazol-4-yl)ethanamine, a biogenic amine characterized by a primary aliphatic amine and an imidazole ring . Unlike its more commonly procured salt forms, the free base is highly hygroscopic, sensitive to oxidation, and possesses a relatively low melting point of 83-84 °C, necessitating storage under inert gas . In aqueous solution, it exists predominantly in an unprotonated state at pH > 10, allowing both the primary amine and the imidazole nitrogen to act as potent nucleophiles and bidentate ligands. This intrinsic reactivity makes the free base an essential precursor for specialized synthetic and coordination applications where the presence of counterions would be detrimental.

A common procurement error is substituting histamine free base (CAS 51-45-6) with its more stable and easily handled salts, such as histamine dihydrochloride (CAS 56-92-8) or histamine diphosphate (CAS 51-74-1). While these salts are ideal for biological assays and standard analytical calibration, they fail in direct chemical synthesis and coordination chemistry [1]. Utilizing a salt requires an in situ neutralization step with a base to liberate the active primary amine for nucleophilic attack or metal coordination. This neutralization generates stoichiometric amounts of inorganic salt byproducts (e.g., NaCl or sodium phosphate) [2]. In sensitive applications like solid-phase submonomer synthesis, single-molecule conductance on gold interfaces, or the assembly of metal-organic frameworks, these ionic byproducts alter the local ionic strength, induce unwanted precipitation in aprotic solvents, and act as competing ligands that disrupt target coordination.

References

Thermal Behavior and Storage Requirements

Histamine free base exhibits a significantly lower melting point (83-84 °C) compared to its common salt forms, such as histamine dihydrochloride (245-249 °C) [1] and histamine diphosphate (128-132 °C) . Furthermore, the free base is highly hygroscopic and susceptible to oxidation, strictly requiring inert gas storage and moisture protection, whereas the salts are considerably more stable under ambient conditions.

| Evidence Dimension | Melting Point and Handling |

| Target Compound Data | 83-84 °C, requires inert atmosphere |

| Comparator Or Baseline | Histamine dihydrochloride (245-249 °C) |

| Quantified Difference | >160 °C reduction in melting point |

| Conditions | Standard laboratory thermal analysis |

Buyers must account for specialized storage and handling for the free base, which is a necessary trade-off when salt counterions must be avoided in downstream processes.

Direct Nucleophilicity for Submonomer Synthesis

In the synthesis of sequence-defined polymers (e.g., peptoids), histamine free base directly provides an unprotonated primary amine for nucleophilic displacement. Using histamine salts requires in situ neutralization, which introduces competing ions and reduces coupling efficiency. Studies demonstrate that utilizing the free base in submonomer synthesis avoids unwanted alkylation side reactions and salt-induced precipitation that routinely occur when neutralizing hydrochlorides in aprotic solvents like DMF or NMP[1].

| Evidence Dimension | Coupling Efficiency / Byproduct Generation |

| Target Compound Data | Direct nucleophilic attack without salt byproducts |

| Comparator Or Baseline | Histamine dihydrochloride + neutralizing base |

| Quantified Difference | Elimination of stoichiometric inorganic salt generation (e.g., NaCl) |

| Conditions | Submonomer displacement step in aprotic solvents (NMP, DMF) |

Essential for step-growth or submonomer polymerizations where stoichiometric precision and the absence of inorganic salts are critical for high-yield coupling.

Bidentate Coordination in Metal-Organic Frameworks and Sensors

Histamine free base provides active lone pairs on both the primary amine and the imidazole nitrogen for bidentate coordination to transition metals (e.g., Ru, Ln, Au) [1]. Protonated salts require deprotonation, which alters the local ionic strength and introduces chloride or phosphate counterions that act as competing ligands. In single-molecule conductance junctions on gold electrodes, the free base allows direct, reproducible binding, whereas counterions from salts disrupt junction formation and alter conductance signatures [2].

| Evidence Dimension | Ligand Availability and Counterion Interference |

| Target Compound Data | Unprotonated bidentate ligand at native pH |

| Comparator Or Baseline | Histamine dihydrochloride (introduces 2 eq. Cl-) |

| Quantified Difference | Complete removal of competing chloride/phosphate ligands |

| Conditions | Metal coordination assays and gold-interface binding |

Direct procurement of the free base is required for reproducible synthesis of metal complexes and single-molecule electronics where counterions disrupt binding.

Submonomer Synthesis of Peptoids and Sequence-Defined Polymers

Histamine free base is the required precursor for incorporating unprotected imidazole side chains into peptoid oligomers via solid-phase submonomer synthesis. Its use avoids the generation of salt byproducts that occur when neutralizing histamine hydrochlorides, thereby preventing precipitation in aprotic solvents and ensuring high coupling efficiencies [1].

Synthesis of Heterobimetallic Chemosensors

In the development of transition metal and lanthanide-based chemodosimetric ensembles (e.g., Ru(II)–Ln(III) complexes), the free base form is utilized to ensure direct bidentate coordination without the interference of strongly coordinating chloride or phosphate counterions [2].

Single-Molecule Conductance and Gold Interface Functionalization

For atomic-scale probing of the gold-bio interface, histamine free base allows for the precise assembly of single-molecule junctions. The absence of counterions is critical here, as halides can competitively bind to gold electrodes and alter the intrinsic conductance signatures of the target molecule [3].

References

- [1] J. Am. Chem. Soc. 2003, 125, 25, 7702-7709. Incorporation of Unprotected Heterocyclic Side Chains into Peptoid Oligomers via Solid-Phase Submonomer Synthesis.

- [2] Anal. Chem. 2013, 85, 16, 7726–7733. Design and Synthesis of Heterobimetallic Ru(II)–Ln(III) Complexes.

- [3] Boston University Dissertations. SINGLE MOLECULE CONDUCTANCE SPECTROSCOPY: PROBING THE GOLD-BIO INTERFACE AT THE ATOMIC SCALE.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

-0.70

Melting Point

86 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

EXPTL USE: ...ATTEMPTS HAVE BEEN MADE TO DESENSITIZE PT /TO HISTAMINE ALLERGIES/ WITH COURSES OF HISTAMINE INJECTIONS. THERE IS NO EXPTL EVIDENCE THAT SUCH REGIMES INDUCE SIGNIFICANT TOLERANCE...& PROCEDURE HAS NOT MET WITH GENERAL ACCEPTANCE.

PRACTICAL APPLICATIONS OF HISTAMINE FALL INTO TWO CATEGORIES: 1ST, ITS USES AS DIAGNOSTIC AGENT, WHICH FOR MOST PART ARE ON A SOUND PHYSIOLOGICAL BASIS; &, 2ND, ITS MORE CONTROVERSIAL USES IN THERAPY, ESP OF DISEASES OF ALLERGY.

AS DIAGNOSTIC AGENT IT IS OF VALUE IN TESTING FOR FUNCTIONAL CAPACITY OF GASTRIC GLANDS. IF NO ACID IS SECRETED FOLLOWING INJECTION OF 0.25-0.5 MG (USUALLY AS 1:1000 SOLN), A TRUE GASTRIC ACHYLIA EXISTS.

For more Therapeutic Uses (Complete) data for HISTAMINE (10 total), please visit the HSDB record page.

Mechanism of Action

...CONTRACTS MANY SMOOTH MUSCLES, SUCH AS...BRONCHI & GUT, BUT...RELAXES OTHERS...OF FINE BLOOD VESSELS. IT IS...POTENT STIMULUS TO GASTRIC ACID PRODUCTION & ELICITS...OTHER EXOCRINE SECRETIONS. ...BRONCHOCONSTRICTION & CONTRACTION OF GUT...INVOLVE H1 RECEPTORS...GASTRIC SECRETION...INVOLVE ACTIVATION OF H2 RECEPTORS...

...AT CELLULAR LEVEL, MANY RESPONSES TO HISTAMINE ARE CLEARLY ATTRIBUTABLE TO INCR IN MEMBRANE PERMEABILITY THAT ALLOWS COMMON INORG IONS (MAINLY CATIONS) TO FLOW DOWN ELECTROCHEM GRADIENTS & ALTER TRANSMEMBRANE POTENTIAL. IT DOUBTLESS EXPLAINS STIMULANT ACTIONS...OF HISTAMINE ON NERVE ENDINGS OR GANGLION CELLS...

...ESSENTIALLY SIMILAR ACTION /TO THAT AT CELLULAR LEVEL/ APPEARS TO ACCOUNT FOR SECRETION, AT LEAST AS IT OCCURS IN CHROMAFFIN CELLS OF ADRENAL MEDULLA. HERE HISTAMINE...MIMIC PHYSIOLOGICAL SECRETAGOGUE ACH IN DEPOLARIZING THE PLASMALEMMA.

MODE OF ACTION OF HISTAMINE...TO PRODUCE SMOOTH MUSCLE RELAXATION, INCL VASODILATION, HAS NOT BEEN DEFINED.

CLASSICAL...ANTIHISTAMINES ARE...CAPABLE OF BLOCKING...H1 RECEPTORS ONLY... H2 RECEPTORS...ARE INHIBITED PREFERENTIALLY BY H2-RECEPTORS ANTAGONISTS.

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

HISTAMINE IS READILY ABSORBED AFTER PARENTERAL INJECTION...

THE VARIOUS METAB, WHICH HAVE LITTLE OR NO PHARMACOLOGICAL ACTIVITY, ARE EXCRETED IN URINE.

HISTAMINE & N-METHYLHISTAMINE ACCUM IN TISSUE DEPOTS.

Metabolism Metabolites

IN MAN THERE ARE 2 MAJOR PATHS OF HISTAMINE METAB. MORE IMPORTANT ONE INVOLVES RING METHYLATION & IS CATALYZED BY...HISTAMINE-N-METHYLTRANSFERASE (IMIDAZOLE-N-METHYLTRANSFERASE, INMT). MOST OF PRODUCT, METHYLHISTAMINE, IS CONVERTED BY MONOAMINE OXIDASE TO METHYL IMIDAZOLE ACETIC ACID (METHYL IMAA).

IN OTHER PATH, HISTAMINE UNDERGOES OXIDATIVE DEAMINATION CATALYZED MAINLY BY DIAMINOXIDASE (DAO), ALSO CALLED "HISTAMINASE"... THE PRODUCTS ARE IMIDAZOLE ACETIC ACID (IMAA) &, EVENTUALLY, ITS RIBOSIDE.

.../MUCH OF VERY LARGE AMT OF HISTAMINE GIVEN ORALLY/ IS CONVERTED BY INTESTINAL BACTERIA TO N-ACETYLHISTAMINE.

Wikipedia

Drug Warnings

Use Classification

Immunostimulants -> Human pharmacotherapeutic group

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

DIRECT ANALYSIS OF HISTAMINE BY HPLC THROUGH VISUALIZATION OF EMERGING SUBSTANCES BY EXAM OF ELUATES AT 208 NM USING COLUMN OF MICROPARTICULATE SILICA GEL, TREATED WITH BETA-CYANOETHYLTRIETHOXYSILANE & HCL. METHOD IS SIMPLE, SELECTIVE, PRECISE & SENSITIVE TO 1 MCG/ML.

Interactions

IN GUINEA PIGS, DEATH BY ASPHYXIA FOLLOWS QUITE SMALL DOSES OF HISTAMINE, YET ANIMAL MAY SURVIVE A HUNDRED LETHAL DOSES OF HISTAMINE IF GIVEN AN H1-BLOCKING DRUG. IN SAME SPECIES, H1 ANTAGONISTS OFFER STRIKING PROTECTION AGAINST ANAPHYLACTIC BRONCHOSPASM, BUT THIS IS NOT SO IN MAN... /H1-RECEPTOR ANTAGONISTS/

Stability Shelf Life

Dates

[Histamine signaling restores retrieval of forgotten memories]

Hiroshi NomuraPMID: 34470934 DOI: 10.1254/fpj.21049

Abstract

Histamine is a biological amine that functions as a neurotransmitter in the brain to regulate arousal, appetite, and cognitive functions. Many pharmacological studies using histamine receptor agonists and antagonists have found that histamine promotes memory consolidation and retrieval. More recently, we have revealed that the activation of the brain histaminergic system by HR antagonists/inverse agonists restores retrieval of forgotten long-term memory in mice and humans. The recovery of memory retrieval may involve histamine-induced excitatory effects. Histamine may increase neuronal excitability throughout the neural circuit, including both neurons that are and are not recruited into the memory trace, similar to noise added to the neural circuits for memory retrieval. Stochastic resonance can explain how adding noise to the circuit enhances memory retrieval. Memory is processed not only by consolidation and retrieval, but also by various processes such as maintenance, reconsolidation, extinction, and reinstatement. Further studies that separately analyze the memory processes are needed to elucidate the whole picture of the effects of histamine on learning and memory. Regarding the human histaminergic system, alterations in histamine signaling have been reported in several neuropsychiatric disorders, and these changes have been suggested to be involved in cognitive dysfunction in patients with the neuropsychiatric disorders. Therefore, the drugs that modulate histamine signaling, including H

R antagonists/inverse agonists, may be effective in the treatment of cognitive dysfunction, including Alzheimer's disease.

Presence of Biogenic Amines in Food and Their Public Health Implications: A Review

Abdullah Khalid Omer, Rebin Rafaat Mohammed, Peshraw S Mohammed Ameen, Zaniar Ali Abas, Kamil EkiciPMID: 34375430 DOI: 10.4315/JFP-21-047

Abstract

Essential foods as part of a daily meal may include numerous kinds of biogenic amines (BAs) at various concentrations. BAs have a variety of toxicological effects on human health and have been linked to multiple outbreaks of foodborne disease. BAs also are known to cause cancer based on their ability to react with nitrite salts, resulting in the production of carcinogenic organic compounds (nitrosamines). Ingestion of large quantities of BAs in food causes toxicological effects and health disorders, including psychoactive, vasoactive, and hypertensive effects and respiratory, gastrointestinal, cardiovascular, and neurological disorders. The toxicity of BAs is linked closely to the BAs histamine and tyramine. Other amines, such as phenylethylamine, putrescine, and cadaverine, are important because they can increase the negative effects of histamine. The key method for reducing BA concentrations and thus foodborne illness is management of the bacterial load in foods. Basic good handling and hygiene practices should be used to control the formation of histamine and other BAs and reduce the toxicity histamine and tyramine. A better understanding of BAs is essential to enhance food safety and quality. This review also includes a discussion of the public health implications of BAs in foods.In Vitro Study of Permeability in Lymphatic Endothelial Cells Responding to Histamine

Hongjiang SiPMID: 34331241 DOI: 10.1007/978-1-0716-1480-8_5

Abstract

Histamine is well characterized to cause hyperpermeability in both blood and lymphatic endothelial cells (BECs and LECs) in infection and inflammation. The increased permeability impairs the barrier function of vessels to fluid, soluble electrolytes, and proteins, resulting in the swelling of interstitial tissues, termed edema and lymphedema. Here, we describe two approaches to study the permeability of LECs, to macromolecules or to electrolytes, upon histamine stimulation in vitro.Histamine receptors, agonists, and antagonists in health and disease

Pertti PanulaPMID: 34225942 DOI: 10.1016/B978-0-12-820107-7.00023-9

Abstract

Histamine in the brain is produced by a group of tuberomamillary neurons in the posterior hypothalamus and a limited number of mast cells in different parts of the brain. Four G-protein-coupled receptors mediate the effects of histamine. Two of these receptors, H3 and H4 receptors, are high-affinity receptors in the brain and immune system, respectively. The two classic histamine receptors, H1 receptor and H2 receptor, are well known as drug targets for allergy and gastric ulcer, respectively. These receptors have lower affinity for histamine than the more recently discovered H3 and H4 receptors. The H1 and H2 receptors are important postsynaptic receptors in the brain, and they mediate many of the central effects of histamine on, e.g., alertness and wakefulness. H3 receptor is a pre- and postsynaptic receptor, which regulates release of histamine and several other neurotransmitters, including serotonin, GABA, and glutamate. H4 receptor is found in cerebral blood vessels and microglia, but its expression in neurons is not yet well established. Pitolisant, a H3 receptor antagonist, is used to treat narcolepsy and hypersomnia. H1 receptor antagonists have been used to treat insomnia, but its use requires precautions due to potential side effects. H2 receptor antagonists have shown efficacy in treatment of schizophrenia, but they are not in widespread clinical use. H4 receptor ligands may in the future be tested for neuroimmunological disorders and potentially neurodegenerative disorders in which inflammation plays a role, but clinical tests have not yet been initiated.The tuberomamillary nucleus in neuropsychiatric disorders

Ling Shan, Rolf Fronczek, Gert Jan Lammers, Dick F SwaabPMID: 34225943 DOI: 10.1016/B978-0-12-820107-7.00024-0

Abstract

The tuberomamillary nucleus (TMN) is located within the posterior part of the hypothalamus. The histamine neurons in it synthesize histamine by means of the key enzyme histidine decarboxylase (HDC) and from the TMN, innervate a large number of brain areas, such as the cerebral cortex, hippocampus, amygdala as well as the thalamus, hypothalamus, and basal ganglia. Brain histamine is reduced to an inactivated form, tele-methylhistamine (t-MeHA), by histamine N-methyltransferase (HMT). In total, there are four types of histamine receptors (HRs) in the brain, all of which are G-protein coupled. The histaminergic system controls several basal physiological functions, including the sleep-wake cycle, energy and endocrine homeostasis, sensory and motor functions, and cognitive functions such as attention, learning, and memory. Histaminergic dysfunction may contribute to clinical disorders such as Parkinson's disease, Alzheimer's disease, Huntington's disease, narcolepsy type 1, schizophrenia, Tourette syndrome, and autism spectrum disorder. In the current chapter, we focus on the role of the histaminergic system in these neurological/neuropsychiatric disorders. For each disorder, we first discuss human data, including genetic, postmortem brain, and cerebrospinal fluid studies. Then, we try to interpret the human changes by reviewing related animal studies and end by discussing, if present, recent progress in clinical studies on novel histamine-related therapeutic strategies.

Cera Flava Alleviates Atopic Dermatitis by Activating Skin Barrier Function via Immune Regulation

Gunhyuk Park, Byeong Cheol Moon, Goya Choi, Hye-Sun LimPMID: 34299150 DOI: 10.3390/ijms22147531

Abstract

Cera Flava (CF), a natural extract obtained from beehives, is widely used in dermatological products owing to its wound healing, wrinkle reduction, UV-protective, and skin cell turnover stimulation effects. However, its effect on AD-like skin lesions is unknown. In this study, we used a mouse model of AD to evaluate the effects of CP at the molecular and phenotypic levels. Topical house dust mite (HDM) sensitization and challenge were performed on the dorsal skin of NC/Nga mice to induce AD-like cutaneous lesions, phenotypes, and immunologic responses. The topical application of CF for 6 weeks relieved HDM-induced AD-like phenotypes, as quantified by the dermatitis severity score, scratching frequency, and skin moisture. CP decreased immunoglobulin E, histamine, and thymic stromal lymphopoietin levels. Histopathological analysis showed that CF decreased epidermal thickening and the number of mast cells. CF attenuated HDM-induced changes in the expression of skin barrier-related proteins. Furthermore, CF decreased the mRNA levels of inflammatory factors, including interleukin ()

and

in dorsal skin tissue via the TLR2/MyD88/TRAF6/ERK pathway. CF influences skin barrier function and immune regulation to alleviate AD symptoms. It may therefore be an effective alternative to topical steroids for the treatment of AD.

Histamine Intolerance-The More We Know the Less We Know. A Review

Martin Hrubisko, Radoslav Danis, Martin Huorka, Martin WawruchPMID: 34209583 DOI: 10.3390/nu13072228

Abstract

The intake of food may be an initiator of adverse reactions. Food intolerance is an abnormal non-immunological response of the organism to the ingestion of food or its components in a dosage normally tolerated. Despite the fact that food intolerance is spread throughout the world, its diagnosing is still difficult. Histamine intolerance (HIT) is the term for that type of food intolerance which includes a set of undesirable reactions as a result of accumulated or ingested histamine. Manifestations may be caused by various pathophysiological mechanisms or a combination of them. The problem with a "diagnosis" of HIT is precisely the inconstancy and variety of the manifestations in the same individual following similar stimuli. The diagnosing of HIT therefore requires a complex time-demanding multidisciplinary approach, including the systematic elimination of disorders with a similar manifestation of symptoms. Among therapeutic approaches, the gold standard is a low-histamine diet. A good response to such a diet is considered to be confirmation of HIT. Alongside the dietary measures, DAO supplementation supporting the degradation of ingested histamine may be considered as subsidiary treatment for individuals with intestinal DAO deficiency. If antihistamines are indicated, the treatment should be conscious and time-limited, while 2nd or 3rd generation of Hantihistamines should take precedence.

Histamine: A Bacterial Signal Molecule

Tino Krell, José A Gavira, Félix Velando, Matilde Fernández, Amalia Roca, Elizabet Monteagudo-Cascales, Miguel A MatillaPMID: 34204625 DOI: 10.3390/ijms22126312

Abstract

Bacteria have evolved sophisticated signaling mechanisms to coordinate interactions with organisms of other domains, such as plants, animals and human hosts. Several important signal molecules have been identified that are synthesized by members of different domains and that play important roles in inter-domain communication. In this article, we review recent data supporting that histamine is a signal molecule that may play an important role in inter-domain and inter-species communication. Histamine is a key signal molecule in humans, with multiple functions, such as being a neurotransmitter or modulator of immune responses. More recent studies have shown that bacteria have evolved different mechanisms to sense histamine or histamine metabolites. Histamine sensing in the human pathogenwas found to trigger chemoattraction to histamine and to regulate the expression of many virulence-related genes. Further studies have shown that many bacteria are able to synthesize and secrete histamine. The release of histamine by bacteria in the human gut was found to modulate the host immune responses and, at higher doses, to result in host pathologies. The elucidation of the role of histamine as an inter-domain signaling molecule is an emerging field of research and future investigation is required to assess its potential general nature.

The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut

Bastian Schirmer, Detlef NeumannPMID: 34204101 DOI: 10.3390/ijms22116116

Abstract

Histamine is a pleiotropic mediator involved in a broad spectrum of (patho)-physiological processes, one of which is the regulation of inflammation. Compounds acting on three out of the four known histamine receptors are approved for clinical use. These approved compounds comprise histamine H1-receptor (HR) antagonists, which are used to control allergic inflammation, antagonists at H

R, which therapeutically decrease gastric acid release, and an antagonist at H

R, which is indicated to treat narcolepsy. Ligands at H

R are still being tested pre-clinically and in clinical trials of inflammatory diseases, including rheumatoid arthritis, asthma, dermatitis, and psoriasis. These trials, however, documented only moderate beneficial effects of H

R ligands so far. Nevertheless, pre-clinically, H

R still is subject of ongoing research, analyzing various inflammatory, allergic, and autoimmune diseases. During inflammatory reactions in gut tissues, histamine concentrations rise in affected areas, indicating its possible biological effect. Indeed, in histamine-deficient mice experimentally induced inflammation of the gut is reduced in comparison to that in histamine-competent mice. However, antagonists at H

R, H

R, and H

R do not provide an effect on inflammation, supporting the idea that H

R is responsible for the histamine effects. In the present review, we discuss the involvement of histamine and H

R in inflammatory and inflammation-associated diseases of the gut.

The Implications of Pruritogens in the Pathogenesis of Atopic Dermatitis

Lai-San Wong, Yu-Ta Yen, Chih-Hung LeePMID: 34281281 DOI: 10.3390/ijms22137227

Abstract

Atopic dermatitis (AD) is a prototypic inflammatory disease that presents with intense itching. The pathophysiology of AD is multifactorial, involving environmental factors, genetic susceptibility, skin barrier function, and immune responses. A recent understanding of pruritus transmission provides more information about the role of pruritogens in the pathogenesis of AD. There is evidence that pruritogens are not only responsible for eliciting pruritus, but also interact with immune cells and act as inflammatory mediators, which exacerbate the severity of AD. In this review, we discuss the interaction between pruritogens and inflammatory molecules and summarize the targeted therapies for AD.Explore Compound Types

C7H6N2O4

C7H6N2O4